methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate
Description
Methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a fluorine atom, a pyrazole moiety, and a methoxy group. The dihydropyridazine scaffold is known for its bioactivity, often explored in medicinal chemistry for enzyme inhibition or receptor modulation . The methyl ester at position 3 contributes to solubility and serves as a synthetic handle for further derivatization.
Properties
Molecular Formula |
C16H13FN4O4 |
|---|---|
Molecular Weight |
344.30 g/mol |
IUPAC Name |
methyl 1-(2-fluoro-4-pyrazol-1-ylphenyl)-5-methoxy-4-oxopyridazine-3-carboxylate |
InChI |
InChI=1S/C16H13FN4O4/c1-24-13-9-21(19-14(15(13)22)16(23)25-2)12-5-4-10(8-11(12)17)20-7-3-6-18-20/h3-9H,1-2H3 |
InChI Key |
XOBLHNAFCCPESZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(N=C(C1=O)C(=O)OC)C2=C(C=C(C=C2)N3C=CC=N3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group and the pyridazine core. The final step involves esterification to form the methyl ester.
Pyrazole Ring Formation: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Fluorophenyl Group Introduction: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Pyridazine Core Formation: The pyridazine core can be synthesized by the condensation of a hydrazine derivative with a dicarbonyl compound.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Compound A: 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Core: Pyranopyrazole fused system.
- Key Substituents: 4-Methoxyphenyl (electron-donating), cyano group (electron-withdrawing).
- Synthesis : Prepared via a four-component one-pot reaction .
Compound B: 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one
- Core : Pyrazolopyran-oxazine fused system.
- Key Substituents : Oxazine ring (enhances rigidity), methyl groups.
- Synthesis : Derived from Compound A via acetic anhydride treatment .
- Comparison : The oxazine moiety in Compound B introduces additional hydrogen-bond acceptors, contrasting with the fluorine and pyrazole groups in the target compound.
Substituent Effects
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Dihydropyridazine | Pyranopyrazole | Pyrazolopyran-oxazine |
| Electron-Donating Groups | 5-Methoxy | 4-Methoxyphenyl | 4-Methoxyphenyl |
| Electron-Withdrawing Groups | 4-Oxo, 3-Carboxylate | 5-Cyano | Oxazine ring |
| Bioactivity Potential | Enhanced metabolic stability (fluorine), H-bonding (pyrazole) | Nitrile group may interact with cysteine residues in enzymes | Oxazine may improve binding to hydrophobic pockets |
Computational Insights
For instance:
- Target Compound : The fluorine atom likely creates a localized negative ESP region, while the pyrazole’s N-H group contributes to positive ESP .
Biological Activity
Methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a pyridazine core, which is known for its diverse biological activities. The presence of a methoxy group and a pyrazole moiety enhances its potential interactions with biological targets. The molecular formula is .
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa, where they inhibit biofilm formation and reduce virulence factors like pyoverdine production .
Antioxidant and Anti-inflammatory Properties
Molecular docking studies suggest that derivatives of pyrazole, including those related to this compound, possess excellent antioxidant and anti-inflammatory properties. These activities are attributed to the ability of these compounds to scavenge free radicals and inhibit inflammatory pathways .
Anticancer Activity
Recent studies have indicated that certain pyridazine derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .
Study 1: Antibacterial Efficacy
In a study on the antibacterial efficacy of pyridazine derivatives, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antibacterial agent.
Study 2: Antioxidant Activity Assessment
A series of pyrazole derivatives were subjected to DPPH radical scavenging assays. This compound exhibited significant radical scavenging activity with an IC50 value lower than that of ascorbic acid, suggesting strong antioxidant potential .
Research Findings Summary Table
| Activity | Tested Compound | Results |
|---|---|---|
| Antimicrobial | Methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy... | Effective against P. aeruginosa biofilms |
| Antioxidant | Various pyrazole derivatives | IC50 lower than ascorbic acid |
| Anticancer | Pyridazine derivatives | Induced apoptosis in cancer cell lines |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate?
- Methodology :
- Core Formation : The dihydropyridazine core can be synthesized via cyclocondensation reactions. For example, cyclocondensation of hydrazine derivatives with β-keto esters under acidic or basic conditions is a common approach .
- Substituent Introduction : Fluorophenyl and pyrazole groups are introduced via Suzuki-Miyaura coupling (using Pd catalysts like Pd(PPh₃)₄) or nucleophilic aromatic substitution. highlights the use of Pd-catalyzed cross-coupling with aryl boronic acids in degassed DMF/water mixtures .
- Esterification : Methoxy and carboxylate groups are typically introduced via alkylation or esterification under reflux conditions with appropriate reagents (e.g., methyl iodide in the presence of a base) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include:
- Methoxy group: A singlet near δ 3.8–4.0 ppm (¹H) and δ 50–55 ppm (¹³C).
- Fluorophenyl protons: Doublets in aromatic regions (δ 6.8–7.5 ppm) due to J-coupling with fluorine .
- Pyrazole protons: Resonances near δ 7.0–8.0 ppm for aromatic protons and δ 5.0–6.0 ppm for NH (if present) .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C-O (1200–1300 cm⁻¹) confirm ester and ketone groups .
- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks matching the exact mass (e.g., m/z 386.08 for C₁₇H₁₄FN₃O₄⁺) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) to separate polar impurities .
- Recrystallization : Ethanol or acetonitrile is ideal for recrystallizing pyridazine derivatives, as seen in for structurally similar compounds .
- HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases ensures high purity (>95%) for biological assays .
Advanced Research Questions
Q. How does the spatial conformation of this compound influence its biological or chemical reactivity?
- Methodology :
- X-ray Crystallography : Determines dihedral angles between aromatic rings. For example, reports dihedral angles of 16.83° between pyrazole and methoxyphenyl groups, affecting π-π stacking and binding to targets .
- DFT Calculations : Optimize molecular geometry to predict electrostatic potential surfaces and reactive sites (e.g., nucleophilic carbonyl groups) .
Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar pyridazine derivatives?
- Methodology :
- Comparative Analysis : Cross-reference NMR data with computational predictions (e.g., Gaussian 09) to identify discrepancies caused by solvent effects or tautomerism .
- Variable-Temperature NMR : Resolves dynamic effects (e.g., ring flipping in dihydropyridazines) that obscure signal splitting .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replacing methoxy with ethoxy or varying fluorophenyl positions) and evaluate activity changes. demonstrates superior antifungal activity in analogs with trifluoromethyl groups .
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) and identify critical binding residues .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed carboxylic acid) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures and hygroscopicity .
Methodological Notes
- Synthesis : Prioritize Pd-catalyzed coupling for aryl group introduction due to high yields (70–85%) .
- Characterization : Always include DEPT-135 and HSQC NMR experiments to resolve overlapping signals in complex spectra .
- Advanced Techniques : Pair crystallography with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding in crystal packing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
